Hydrazine, [2-(ethenyloxy)ethyl]-
Description
Properties
CAS No. |
651059-53-9 |
|---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
2-ethenoxyethylhydrazine |
InChI |
InChI=1S/C4H10N2O/c1-2-7-4-3-6-5/h2,6H,1,3-5H2 |
InChI Key |
PPRRSYOIRXWVDU-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [2-(ethenyloxy)ethyl]- typically involves the reaction of hydrazine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for Hydrazine, [2-(ethenyloxy)ethyl]- are not well-documented in the available literature. it is likely that similar synthetic routes as described above are employed, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [2-(ethenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
Hydrazine, [2-(ethenyloxy)ethyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: This compound can be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydrazine, ethyl-: A similar compound with the molecular formula C2H8N2 and a molecular weight of 60.0983 g/mol.
2-ethenoxyethylhydrazine: Another synonym for Hydrazine, [2-(ethenyloxy)ethyl]-.
Uniqueness
Hydrazine, [2-(ethenyloxy)ethyl]- is unique due to its specific structure, which includes an ethenyloxy group attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .
Biological Activity
Hydrazine derivatives, particularly those with unique functional groups such as [2-(ethenyloxy)ethyl] , have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this specific compound.
Overview of Hydrazine Derivatives
Hydrazine compounds, including hydrazones, are characterized by the presence of the hydrazine functional group (–NH–NH2) and can be synthesized from various precursors. The incorporation of different substituents can lead to compounds with enhanced biological activities. The compound Hydrazine, [2-(ethenyloxy)ethyl] is a notable example, exhibiting a range of pharmacological properties.
Biological Activities
Hydrazine derivatives have been reported to possess various biological activities, including:
- Antimicrobial Activity : Many hydrazones demonstrate significant antibacterial and antifungal properties. For instance, certain hydrazone derivatives have shown minimum inhibitory concentrations (MIC) as low as 75 μg/mL against various bacterial strains .
- Anticancer Properties : Hydrazone derivatives have been evaluated for their anticancer potential. Studies indicate that some derivatives exhibit IC50 values ranging from 4 to 17 μM against cancer cell lines such as A549 and MDA-MB 231 .
- Anti-inflammatory Effects : The anti-inflammatory properties of hydrazones have been documented, showcasing their potential in treating inflammatory diseases .
The mechanism by which hydrazine derivatives exert their biological effects often involves:
- Enzyme Inhibition : Many hydrazones act as inhibitors of specific enzymes, modulating biochemical pathways critical for disease progression.
- Receptor Binding : These compounds may bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis in cancer cells.
Anticancer Activity
A study conducted by Vogel et al. synthesized aryl hydrazone derivatives that demonstrated significant antiproliferative activity against breast cancer cell lines (IC50 = 6.7 nM) and lung cancer cell lines . This highlights the potential of hydrazone derivatives in cancer therapeutics.
Antimicrobial Efficacy
Research by Bawa et al. revealed that specific hydrazone derivatives exhibited promising antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
